Comparative Kinase Inhibition Potency: N-Cyclopropylnicotinamide vs. N-Hydroxypropylnicotinamide
In a direct head-to-head comparison of two compounds from the same chemical series, the N-cyclopropylnicotinamide derivative (SCIO-974) demonstrates superior potency against the ALK4 kinase compared to its N-hydroxypropylnicotinamide analog (SCIO-120) [1]. The N-cyclopropyl substitution provides a quantifiable advantage in target engagement.
| Evidence Dimension | ALK4 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 20 nM (SCIO-974, contains N-cyclopropylnicotinamide moiety) |
| Comparator Or Baseline | 34 nM (SCIO-120, contains N-hydroxypropylnicotinamide moiety) |
| Quantified Difference | 1.7-fold higher potency (lower IC50) |
| Conditions | In vitro kinase assay as described in Carreira et al., Toxicological Sciences, 2021 [1] |
Why This Matters
The nearly 2-fold improvement in ALK4 inhibitory potency achieved by the N-cyclopropyl substitution can significantly influence lead optimization decisions in kinase drug discovery programs.
- [1] Carreira, V., et al. Inhibitors of TGFβR1/ALK4/JNK3/Flt1 Kinases in Cynomolgus Macaques Lead to the Rapid Induction of Renal Epithelial Tumors. Toxicological Sciences, 2021, 180(1), 51-61. View Source
